

Application Notes and Protocol for Artemin ELISA in Human Serum

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Compound of Interest

Compound Name: artemen

Cat. No.: B1178216

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These application notes provide a comprehensive protocol for the quantitative determination of human Artemin in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. The information is intended for researchers, scientists, and drug development professionals.

Principle of the Assay

The human Artemin ELISA kit is a sandwich immunoassay designed for the quantitative measurement of Artemin protein in serum, plasma, and cell culture supernatants.[1][2] The principle of the assay relies on a specific antibody-antigen interaction. A microplate is pre-coated with a monoclonal antibody specific to human Artemin.[1][3] When standards or samples are added to the wells, the Artemin present binds to the immobilized capture antibody.[1] Subsequently, a biotin-conjugated polyclonal antibody that recognizes a different epitope of human Artemin is added, forming a "sandwich" complex.[1] Following a wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[3][4] Finally, a chromogenic substrate, TMB (3,3',5,5'-tetramethylbenzidine), is introduced, and the HRP enzyme catalyzes a color change.[3][4] The intensity of the color is directly proportional to the concentration of Artemin in the sample.[1] The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[3][4]

Performance Characteristics

The performance of commercially available Artemin ELISA kits can vary. The following table summarizes the key quantitative data from several manufacturers for easy comparison.

Manufacturer	Catalog Number	Assay Type	Detection Range	Sensitivity	Sample Type
Abcam	ab283538	Sandwich ELISA	4.7 - 300 pg/mL	1.5 pg/mL	Serum, Cell Culture Supernatant
RayBiotech	Varies	Sandwich ELISA	Not specified	Not specified	Serum, Plasma, Cell Culture Supernatants
Sigma-Aldrich	RAB1274	Sandwich ELISA	4.10 - 1000 pg/mL	4 pg/mL	Serum, Plasma, Cell Culture Supernatants
ELK Biotechnology	Varies	Sandwich ELISA	0.16 - 10 ng/mL	0.055 ng/mL	Tissue homogenates, Cell lysates, Other biological fluids
Biomatik	EKU02575	Sandwich ELISA	0.156 - 10 ng/mL	0.055 ng/mL	Tissue Homogenates, Cell Lysates, Other Biological Fluids
Ace Therapeutics	AC2691	Sandwich ELISA	Not specified	0.1 ng/mL	Serum, plasma or other biological fluids

Required Materials

Materials Provided in a Typical Kit[5]

- Pre-coated 96-well strip microplate
- Lyophilized standard
- Biotinylated detection antibody
- Streptavidin-conjugated HRP
- Wash buffer concentrate
- Assay diluent(s)
- TMB one-step substrate
- Stop solution
- Plate sealers

Materials Required but Not Provided[5]

- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes to deliver volumes between 2 μ L and 1 mL
- Adjustable 1-25 μ L pipettes for reagent preparation
- 100 μ L and 1-liter graduated cylinders
- Tubes for standard and sample dilutions
- Deionized or distilled water
- Absorbent paper
- Log-log graph paper or computer and software for ELISA data analysis

Experimental Protocols

Serum Sample Preparation

Proper sample collection and preparation are crucial for accurate results.

- **Blood Collection:** Collect whole blood using a serum separator tube (SST).
- **Clotting:** Allow the blood to clot for 30 minutes at room temperature. Alternatively, samples can be left to clot for 2 hours at room temperature or overnight at 2-8°C.[5]
- **Centrifugation:** Centrifuge the clotted blood for 15 minutes at 1000 x g.
- **Serum Collection:** Carefully remove the serum and transfer it to a clean tube.
- **Storage:** Assay the serum immediately or aliquot and store samples at $\leq -20^{\circ}\text{C}$. Avoid repeated freeze-thaw cycles.[5] For long-term storage, -80°C is recommended.[5] A recommended dilution for serum/plasma is 2-fold.[4]

Reagent Preparation

- Bring all reagents and samples to room temperature before use.
- **Wash Buffer:** If provided as a concentrate, dilute it with deionized or distilled water to the working concentration as specified in the kit manual.
- **Standard:** Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions. Prepare a dilution series of the standard as instructed in the kit manual.
- **Biotinylated Detection Antibody and Streptavidin-HRP:** Prepare the working solutions of the detection antibody and streptavidin-HRP by diluting the concentrated solutions in the appropriate diluent as per the kit's instructions.

ELISA Assay Procedure

- **Plate Preparation:** Determine the number of wells required for standards, samples, and controls.

- Add Standards and Samples: Add 100 μ L of each standard and sample to the appropriate wells.[\[4\]](#)
- Incubation: Cover the plate with a sealer and incubate for 2.5 hours at room temperature or overnight at 4°C.[\[4\]](#)
- Wash: Aspirate or decant the contents of each well and wash the plate four times with 300 μ L of wash buffer per well. After the last wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
- Add Detection Antibody: Add 100 μ L of the prepared biotinylated detection antibody to each well.[\[4\]](#)
- Incubation: Cover the plate and incubate for 1 hour at room temperature.[\[4\]](#)
- Wash: Repeat the wash step as described in step 4.
- Add Streptavidin-HRP: Add 100 μ L of the prepared streptavidin solution to each well.[\[4\]](#)
- Incubation: Cover the plate and incubate for 45 minutes at room temperature.[\[4\]](#)
- Wash: Repeat the wash step as described in step 4.
- Add TMB Substrate: Add 100 μ L of TMB One-Step Substrate Reagent to each well.[\[4\]](#)
- Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[\[4\]](#)
- Add Stop Solution: Add 50 μ L of Stop Solution to each well.[\[4\]](#) The color in the wells should change from blue to yellow.
- Read Plate: Read the absorbance of each well at 450 nm immediately.[\[4\]](#)

Data Analysis

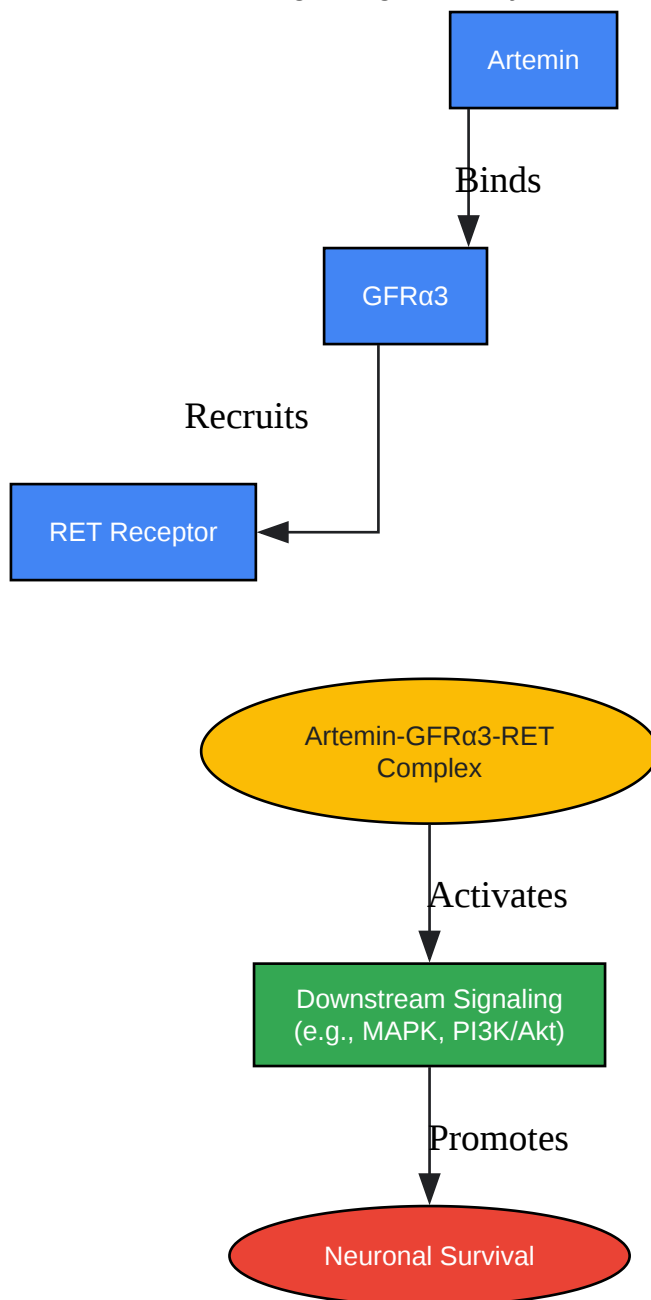
- Standard Curve: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

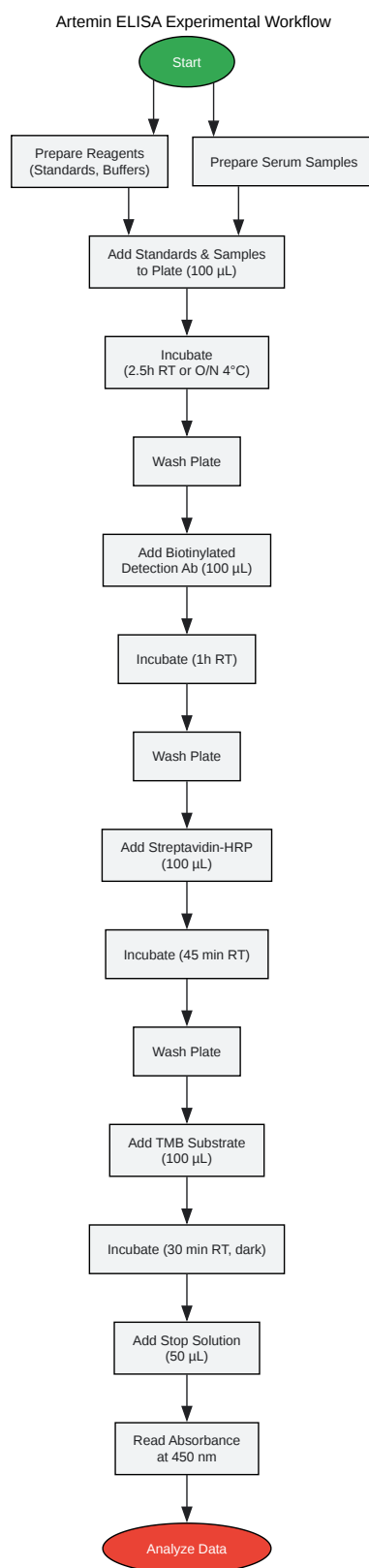
- **Calculate Concentrations:** Use the standard curve to determine the concentration of Artemin in the samples.
- **Correction for Dilution:** Multiply the calculated concentration by the dilution factor used for the serum samples to obtain the final concentration.

Signaling Pathway and Experimental Workflow

Artemin is a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands. [6] It signals through a multicomponent receptor complex consisting of the RET receptor tyrosine kinase and a GDNF family receptor alpha (GFR α) co-receptor, specifically GFR α 3. [6] This signaling is crucial for the survival of certain neuronal populations. [6]

Artemin Signaling Pathway





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References

- 1. biosensis.com [biosensis.com]
- 2. innov-research.com [innov-research.com]
- 3. Human ARTN(Artemin) ELISA Kit [elkbiotech.com]
- 4. raybiotech.com [raybiotech.com]
- 5. ELISA Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. Recombinant Human Artemin [fujifilmbiosciences.fujifilm.com]
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